molecular formula C23H19BrN4O3 B3206656 N-(4-bromophenyl)-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide CAS No. 1040671-51-9

N-(4-bromophenyl)-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Cat. No.: B3206656
CAS No.: 1040671-51-9
M. Wt: 479.3 g/mol
InChI Key: LTMFHLHIHQAJNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a synthetic organic compound designed for research applications. This molecule is built around a multi-heterocyclic core structure, integrating a 1,2,4-oxadiazole ring and a 2-pyridinone moiety, which are of significant interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole pharmacophore is a versatile scaffold known for its diverse pharmacological potential and is extensively studied in the development of novel anticancer and antiviral therapeutics . Furthermore, derivatives containing the 1,2,4-oxadiazole pattern have been developed as multifunctional tools, such as antimicrobial agents and optical probes for biological sensing, demonstrating the scaffold's utility in various research contexts . The compound's structure is further modified with a 4-bromophenyl acetamide group, a feature present in other compounds investigated for their biological activities . Its high molecular complexity and specific aromatic architecture suggest potential for use in high-throughput screening campaigns, enzyme inhibition studies, and as a key intermediate in the synthesis of more complex molecules for pharmaceutical research. This product is provided for non-human research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN4O3/c1-14-12-15(2)28(13-19(29)25-18-10-8-17(24)9-11-18)23(30)20(14)22-26-21(27-31-22)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMFHLHIHQAJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)Br)C3=NC(=NO3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its unique structural features:

  • Bromophenyl group : Enhances lipophilicity and potential receptor interactions.
  • Pyridine ring : Known for its role in biological activity, particularly in drug design.
  • Oxadiazole moiety : Associated with various pharmacological effects including antimicrobial and anticancer properties.

The biological activity of this compound is believed to involve:

  • Enzyme inhibition : It may interact with specific enzymes or receptors, modulating their activity.
  • Cell cycle arrest : Similar compounds have been shown to disrupt normal cell cycle progression, leading to apoptosis in cancer cells.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing oxadiazole and pyridine derivatives. For instance:

  • In vitro studies : Compounds similar to N-(4-bromophenyl)-2-(4,6-dimethyl-2-oxo...) have demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and U87 MG (glioblastoma) with IC50 values in the micromolar range .
CompoundCell LineIC50 (µM)
N-(4-bromophenyl)-2-(4,6-dimethyl...)MCF-70.65
N-(4-bromophenyl)-2-(4,6-dimethyl...)A5492.41

Antimicrobial Activity

The oxadiazole derivatives have also been investigated for their antimicrobial properties. Research indicates that similar compounds can effectively inhibit bacterial growth:

  • Gram-positive and Gram-negative bacteria : Compounds with oxadiazole rings have shown inhibitory effects against strains like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Compounds with similar structures have been noted for their anti-inflammatory activities. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .

Case Studies

  • Study on Anticancer Activity :
    • Researchers synthesized various derivatives of oxadiazole and tested their effects on human cancer cell lines. The most potent derivatives exhibited IC50 values ranging from 0.65 µM to 2.41 µM against MCF-7 cells, indicating promising anticancer activity .
  • Antimicrobial Screening :
    • A series of oxadiazole-based compounds were screened against multiple bacterial strains. Results showed significant inhibition, particularly against Gram-positive bacteria, suggesting a potential for development into new antimicrobial agents .

Comparison with Similar Compounds

Pyridazinone Derivatives with FPR Activity

Example Compounds :

  • N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

Key Differences :

  • Core Structure: Pyridazinone (1,2-diazine) vs. pyridinone (1,2,4-oxadiazole-substituted).
  • Substituents: Methoxybenzyl groups on pyridazinone vs. dimethyl and phenyl-oxadiazole on pyridinone.
  • Biological Activity: These pyridazinones act as mixed FPR1/FPR2 ligands or specific FPR2 agonists, activating calcium mobilization and neutrophil chemotaxis. The target compound’s oxadiazole-pyridinone scaffold may enhance receptor selectivity or stability .

AMC3 (Compound 2a)

Structure: N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide.

Comparison :

  • Substituents: Cyano and 3-methoxyphenyl groups on pyridinone vs. dimethyl and phenyl-oxadiazole in the target compound.
  • Activity: AMC3 modulates FPRs, with the cyano group influencing electronic properties and binding affinity. The dimethyl groups in the target compound may increase steric bulk, altering receptor interaction .

Oxadiazole-Isopropylamide Proteasome Inhibitors

Examples :

  • 11g: 2-(4-Chlorophenoxy)-N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-isopropylacetamide
  • 11h: 2-(4-Chlorophenoxy)-N-isopropyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide

Key Differences :

  • Core : Isopropylamide vs. bromophenylacetamide.
  • Oxadiazole Position: Substituted on a methylene linker vs. directly fused to pyridinone.
  • Activity: These compounds inhibit proteasomes non-covalently. The target compound’s pyridinone-oxadiazole system may offer distinct binding modes or pharmacokinetic profiles .

Halogenated Acetamide Derivatives

Example : 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide ().

Comparison :

  • Substituents: Difluorophenyl vs. pyridinone-oxadiazole in the target compound.
  • Structural Features : Simpler acetamide with halogenated aryl groups. The dihedral angle (66.4°) between aromatic rings in this analog influences crystal packing and solubility, whereas the target compound’s fused heterocycles likely reduce conformational flexibility .

Structural and Pharmacological Data Table

Compound Name Core Structure Key Substituents Biological Target Activity/Notes Reference
Target Compound Pyridinone-oxadiazole 4-Bromophenyl, 4,6-dimethyl FPRs/Proteasome? Hypothesized selectivity
N-(4-Bromophenyl)-2-[5-(3-OCH3-Ph)-pyridazinone] Pyridazinone 3-Methoxybenzyl, methyl FPR1/FPR2 Mixed agonist
AMC3 Pyridinone 3-Cyano, 3-methoxyphenyl FPRs Modulator
11g Oxadiazole-isopropylamide 4-Chlorophenoxy, 4-Cl-Ph Proteasome Non-covalent inhibitor
2-(4-BrPh)-N-(3,4-F2Ph)acetamide Simple acetamide 4-Bromophenyl, 3,4-difluorophenyl Crystallography study

Key Findings and Implications

Receptor Selectivity : Substituents on heterocyclic cores (e.g., methoxybenzyl vs. phenyl-oxadiazole) critically influence FPR subtype selectivity. The target compound’s dimethyl groups may enhance hydrophobic interactions with FPR2 .

Metabolic Stability : Oxadiazole rings (as in 11g and the target compound) improve resistance to enzymatic degradation compared to simpler acetamides .

Synthetic Feasibility : Carbodiimide-mediated coupling () is a viable route for synthesizing bromophenylacetamide derivatives, though the target compound’s fused heterocycles require multi-step protocols .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what reaction conditions are critical for achieving high yields?

The synthesis typically involves coupling reactions between functionalized pyridine and acetamide precursors. For example:

  • Step 1 : React 4-bromophenylacetic acid with a substituted amine (e.g., 3-phenyl-1,2,4-oxadiazol-5-amine) using carbodiimide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane at low temperatures (273 K) .
  • Step 2 : Purify intermediates via extraction (e.g., NaHCO₃ wash) and recrystallization (e.g., methylene chloride slow evaporation) to isolate the acetamide derivative .
  • Critical Conditions : Maintaining low temperatures during coupling, stoichiometric control of reagents, and pH adjustments during extraction are essential for minimizing side reactions and achieving yields >70% .

Q. What spectroscopic and crystallographic methods are used to confirm the compound’s structure?

  • 1H NMR : Peaks at δ ~13.30 (NH, amide) and δ 7.42–7.58 (aromatic protons) confirm the presence of functional groups .
  • X-ray Crystallography : Dihedral angles between aromatic rings (e.g., 66.4° between 4-bromophenyl and oxadiazolyl groups) and hydrogen-bonding networks (N–H⋯O, C–H⋯F) validate spatial arrangements and packing stability .

Advanced Research Questions

Q. How do tautomeric equilibria (amine/imine forms) influence the compound’s reactivity in biological assays?

The compound exists in a 50:50 amine:imine tautomeric ratio, as observed via 1H NMR (δ 10.10–11.20 ppm for NH protons) . This equilibrium may affect binding affinity in enzyme inhibition studies:

  • Imine Form : Enhanced electrophilicity could facilitate covalent interactions with nucleophilic residues (e.g., cysteine thiols).
  • Amine Form : Hydrogen-bonding capacity might stabilize non-covalent interactions.
    Researchers should use variable-temperature NMR or computational modeling (DFT) to assess tautomer dominance under physiological conditions .

Q. What strategies resolve contradictions in biological activity data caused by polymorphic or solvate forms?

  • Polymorph Screening : Conduct crystallization trials in varied solvents (e.g., ethanol vs. DMSO) to identify stable forms. For example, hydrogen-bonded chains along [100] in the crystal lattice (observed in related acetamides) can influence solubility and bioavailability .
  • Thermal Analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) detect solvate decomposition temperatures (e.g., mp >250°C in ), guiding formulation stability tests .

Q. How can catalytic methods (e.g., palladium-mediated cyclization) optimize the synthesis of the oxadiazole-pyridine core?

  • Palladium Catalysis : Replace traditional coupling reagents with Pd(OAc)₂/Xantphos systems to form the 1,2,4-oxadiazole ring via nitroarene reductive cyclization. This method reduces step count and improves atom economy .
  • CO Surrogates : Use formic acid derivatives to generate CO in situ, enabling safer and scalable reactions compared to gaseous CO .

Q. What intermolecular interactions dominate the compound’s crystallinity, and how do they impact material properties?

  • Hydrogen Bonds : N–H⋯O interactions between amide groups create infinite chains along the [100] axis, enhancing thermal stability .
  • Weak Interactions : C–H⋯F and π-π stacking (between phenyl rings) contribute to dense packing, which may correlate with reduced solubility. Mitigation strategies include co-crystallization with hydrophilic coformers .

Methodological Considerations Table

Research FocusKey TechniquesCritical ParametersReferences
Synthetic OptimizationEDC-mediated coupling, Pd catalysisTemperature, stoichiometry, solvent choice
Structural ValidationX-ray crystallography, VT-NMRCrystal growth conditions, tautomer analysis
Polymorph ScreeningDSC, TGA, solvent evaporationSolvent polarity, cooling rates
Biological RelevanceDocking studies, enzyme inhibition assayspH, buffer composition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.